molecular formula C10H14N4O2 B13820989 8-Propyltheophylline CAS No. 2850-41-1

8-Propyltheophylline

Cat. No.: B13820989
CAS No.: 2850-41-1
M. Wt: 222.24 g/mol
InChI Key: LMQXNURVVYWBSR-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 8-Propyltheophylline typically involves the alkylation of theophylline. One common method includes the reaction of theophylline with a propyl halide (such as propyl bromide) in the presence of a base like potassium carbonate. The reaction is carried out in an organic solvent such as dimethylformamide (DMF) under reflux conditions . The product is then purified using recrystallization techniques.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques like high-performance liquid chromatography (HPLC) can enhance the efficiency of the process .

Chemical Reactions Analysis

8-Propyltheophylline undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide.

    Reduction: Reduction reactions can convert it to its corresponding reduced forms using agents like lithium aluminum hydride.

    Substitution: Halogenation reactions can introduce halogen atoms at specific positions on the molecule using reagents like N-bromosuccinimide (NBS).

Common reagents and conditions used in these reactions include organic solvents (e.g., DMF, dichloromethane), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions . Major products formed from these reactions include various substituted derivatives of this compound.

Scientific Research Applications

8-Propyltheophylline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 8-Propyltheophylline is similar to that of theophylline. It acts as a phosphodiesterase inhibitor, which leads to an increase in cyclic AMP levels in cells. This results in the relaxation of bronchial smooth muscles and dilation of airways . Additionally, it blocks adenosine receptors, which contributes to its stimulant effects on the central nervous system .

Comparison with Similar Compounds

8-Propyltheophylline can be compared with other methylxanthine derivatives such as:

The uniqueness of this compound lies in its specific propyl substitution, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other methylxanthines .

Properties

CAS No.

2850-41-1

Molecular Formula

C10H14N4O2

Molecular Weight

222.24 g/mol

IUPAC Name

1,3-dimethyl-8-propyl-7H-purine-2,6-dione

InChI

InChI=1S/C10H14N4O2/c1-4-5-6-11-7-8(12-6)13(2)10(16)14(3)9(7)15/h4-5H2,1-3H3,(H,11,12)

InChI Key

LMQXNURVVYWBSR-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NC2=C(N1)C(=O)N(C(=O)N2C)C

Origin of Product

United States

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